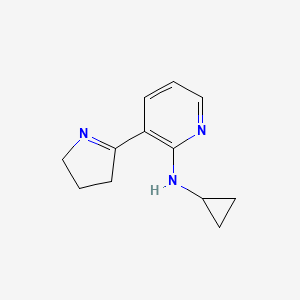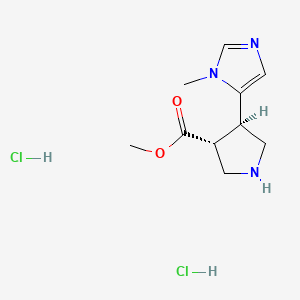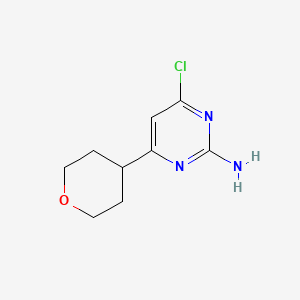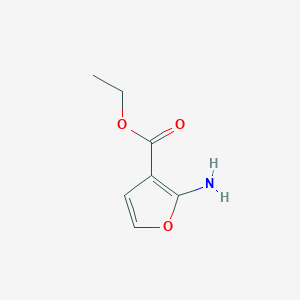![molecular formula C18H6O6 B11815102 7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone CAS No. 4430-56-2](/img/structure/B11815102.png)
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮是一种复杂的有机化合物,以其独特的结构和在各个科学研究领域的潜在应用而闻名。该化合物以其五环框架为特征,该框架包括多个稠合环和氧原子,使其成为合成和机理研究的有趣主题。
准备方法
合成路线和反应条件
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮的合成通常涉及在受控条件下特定前体分子的二聚。 一种报道的方法涉及在 110°C 下用二甲基甲酰胺 (DMF) 中的邻苯二甲酰亚胺钾与氯甲基衍生物反应 5 小时 . 合成化合物的结构通过各种分析技术确认,如元素分析、高分辨率质谱、核磁共振 (NMR) 光谱和红外 (IR) 光谱 .
工业生产方法
虽然该化合物的具体工业生产方法没有广泛记录,但总体方法将涉及扩大实验室合成程序。这将需要优化反应条件、纯化过程,并确保工业规模生产的安全性和效率。
化学反应分析
反应类型
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成不同的氧化产物。
还原: 还原反应可以改变化合物中的官能团。
取代: 该化合物可以参与取代反应,其中某些原子或基团被其他原子或基团取代。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的亲核试剂。具体条件,如温度、溶剂和反应时间,取决于所需的转化。
主要产物
这些反应形成的主要产物取决于反应类型和使用的试剂。例如,氧化可能产生各种氧化的衍生物,而取代反应可以产生一系列取代的化合物。
科学研究应用
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮在科学研究中有多种应用:
化学: 它被用作研究复杂有机反应和机理的模型化合物。
生物学: 该化合物独特的结构使其成为探索生物相互作用和潜在治疗应用的候选化合物。
医学: 正在进行研究以调查其作为各种疾病的候选药物的潜力。
工业: 其特性可用于开发新材料和化学工艺。
作用机制
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的结构使其能够与某些酶或受体结合,从而调节其活性。确切的途径和靶标取决于具体的应用,并且是正在进行的研究的主题。
相似化合物的比较
类似化合物
- 8,18-二硫杂-1,4,11,14-四氮杂五环[11.7.0.03,11.05,9.015,19]二十碳-3,5(9),6,13,15(19),16-六烯-10,20-二酮
- 2,12-二氧杂-6,7,8,16,17,18-六氮杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),3,5,8,10,13,15,18-八烯
独特性
7,17-二氧杂五环[11.7.0.03,11.05,9.015,19]二十碳-1(20),2,4,9,11,13,15(19)-七烯-6,8,16,18-四酮由于其特定的五环结构和多个氧原子的存在而独一无二
属性
CAS 编号 |
4430-56-2 |
|---|---|
分子式 |
C18H6O6 |
分子量 |
318.2 g/mol |
IUPAC 名称 |
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C18H6O6/c19-15-11-3-7-1-8-4-12-14(18(22)24-16(12)20)6-10(8)2-9(7)5-13(11)17(21)23-15/h1-6H |
InChI 键 |
ZTNPXHCEYFUXNN-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C3C(=CC2=CC4=CC5=C(C=C41)C(=O)OC5=O)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)



![4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11815049.png)






![(7,7-Difluoro-2-azaspiro[3.5]nonan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11815092.png)

